Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, ethyl ester
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Overview
Description
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, ethyl ester is a chemical compound known for its unique properties and applications. This compound is characterized by the presence of a glycine moiety, an ethyl group, and a pentadecafluoroheptyl sulfonyl group. The ethyl ester form of this compound is particularly significant in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, ethyl ester typically involves the reaction of glycine with N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl] chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted glycine derivatives.
Scientific Research Applications
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, ethyl ester involves its interaction with specific molecular targets. The pentadecafluoroheptyl sulfonyl group imparts unique electronic and steric properties, allowing the compound to interact with enzymes and receptors in a specific manner. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester
- Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester
Uniqueness
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, ethyl ester is unique due to its specific fluorinated chain length, which imparts distinct physicochemical properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a broader range of applications.
Properties
CAS No. |
68957-54-0 |
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Molecular Formula |
C13H12F15NO4S |
Molecular Weight |
563.28 g/mol |
IUPAC Name |
ethyl 2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]acetate |
InChI |
InChI=1S/C13H12F15NO4S/c1-3-29(5-6(30)33-4-2)34(31,32)13(27,28)11(22,23)9(18,19)7(14,15)8(16,17)10(20,21)12(24,25)26/h3-5H2,1-2H3 |
InChI Key |
SGKAKWJMQQSXDU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)OCC)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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